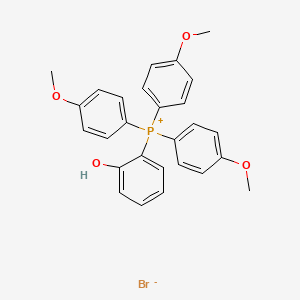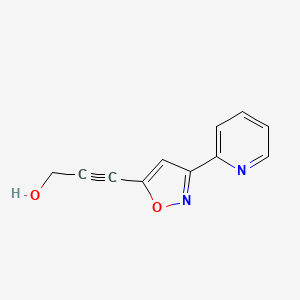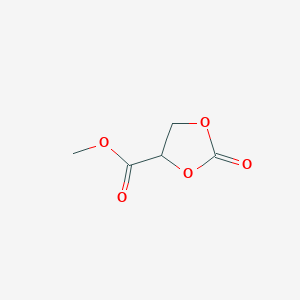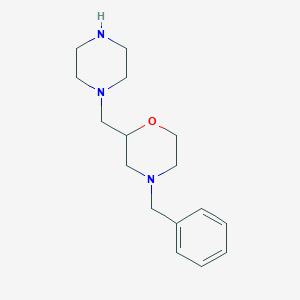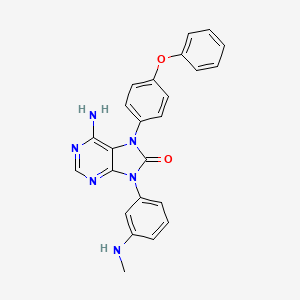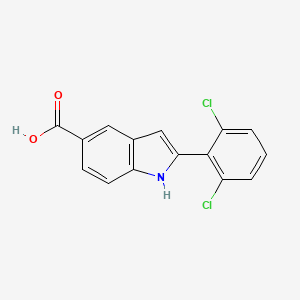
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to an indole core, which is further substituted with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of 2,6-dichlorobenzaldehyde: This can be achieved by chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst like phosphorus pentachloride under controlled temperature conditions.
Synthesis of 2,6-dichlorophenylacetic acid: This involves the reaction of 2,6-dichlorotoluene with a complex catalyst system, including palladium chloride and tert-butyl peroxy ether, followed by hydrolysis and acidification.
Cyclization to form the indole core: The 2,6-dichlorophenylacetic acid is then subjected to cyclization reactions to form the indole core, which is further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反应分析
Types of Reactions
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
相似化合物的比较
Similar Compounds
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
2-(2,6-Dichlorophenyl)amino]benzaldehyde: Another compound with a dichlorophenyl group, used as a pharmaceutical impurity standard.
Uniqueness
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid is unique due to its indole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the carboxylic acid group also enhances its reactivity and potential for further functionalization.
属性
分子式 |
C15H9Cl2NO2 |
|---|---|
分子量 |
306.1 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenyl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-2-1-3-11(17)14(10)13-7-9-6-8(15(19)20)4-5-12(9)18-13/h1-7,18H,(H,19,20) |
InChI 键 |
YPQKGGWTWDZPQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC3=C(N2)C=CC(=C3)C(=O)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3,4-Bis(benzyloxy)-5-nitrophenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B8518591.png)
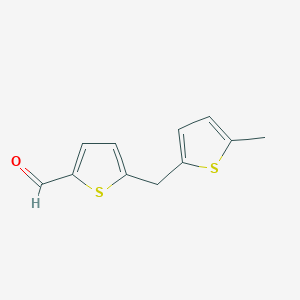
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-7H-purin-2-amine](/img/structure/B8518627.png)
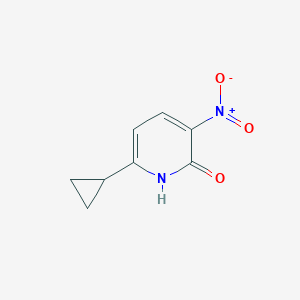
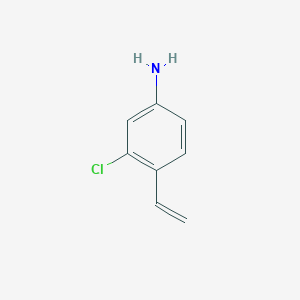
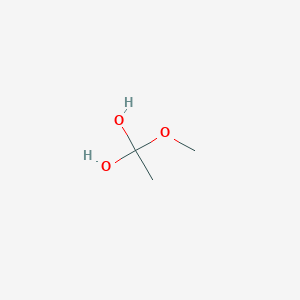
![Ethyl 3-{2-[(methylsulfonyl)oxy]ethyl}benzoate](/img/structure/B8518640.png)
